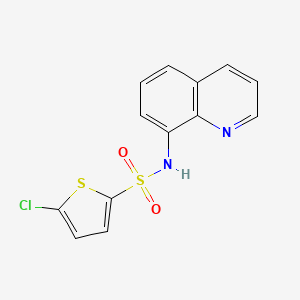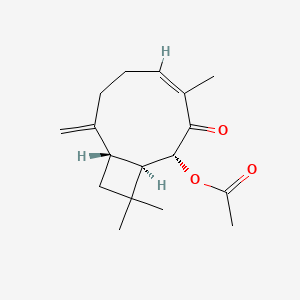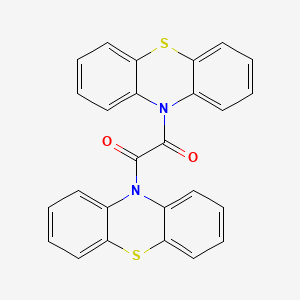![molecular formula C12H17ClN2O2 B3063268 dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride CAS No. 63884-80-0](/img/structure/B3063268.png)
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylammonium group attached to a phenyl ring substituted with a prop-2-enylcarbamoyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride typically involves the reaction of dimethylamine with a suitable phenyl derivative. One common method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with a phenyl derivative containing a prop-2-enylcarbamoyloxy group . The reaction conditions often require controlled temperatures and the use of solvents such as benzene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process typically includes the use of excess phosgene to ensure high yields and minimize the formation of unwanted by-products . The reaction is carried out under stringent safety precautions due to the toxic and corrosive nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on bacterial cell walls, leading to disruption of the cell membrane and subsequent cell death . This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: A related compound used in the synthesis of various carbamates.
Trimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63884-80-0 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-4-8-13-12(15)16-11-7-5-6-10(9-11)14(2)3;/h4-7,9H,1,8H2,2-3H3,(H,13,15);1H |
InChI-Schlüssel |
LJKIRELMTXZWIT-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1=CC(=CC=C1)OC(=O)NCC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3063258.png)
